CB2 versus CB1 Selectivity Window in the 4-Oxoquinoline-3-Carboxamide Series Compared to Classical Cannabinoid Ligands
The 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype to which the target compound belongs exhibits a CB2-over-CB1 selectivity profile that is mechanistically distinct from classical aminoalkylindole and bicyclic cannabinoid ligands. In the foundational series reported by Stern et al. (2006), representative 4-oxoquinoline-3-carboxamides with N1-alkyl and N-phenyl carboxamide substituents demonstrated CB2 Ki values in the low nanomolar range while CB1 Ki values remained above 1,000 nM, yielding selectivity ratios exceeding 100-fold [1]. This selectivity window arises from the unique binding mode of the 4-oxoquinoline scaffold at the CB2 receptor, confirmed by molecular modeling showing hydrogen-bond and aromatic/hydrophobic interactions distinct from those of CP-55,940 or WIN 55,212-2 [1]. The target compound, bearing the specific 2,3-dichlorophenyl and N1-butyl combination, is positioned within the SAR landscape to exhibit this class-level CB2 selectivity advantage.
| Evidence Dimension | CB2 receptor selectivity (CB2 Ki vs CB1 Ki) |
|---|---|
| Target Compound Data | CB2 Ki expected in low nanomolar range based on class SAR; CB1 Ki expected >1,000 nM (class-level inference from Stern 2006 series) |
| Comparator Or Baseline | Classical cannabinoid ligands: CP-55,940 (non-selective, CB1/CB2 Ki ~0.5–5 nM); WIN 55,212-2 (non-selective, CB1/CB2 Ki ~2–20 nM) |
| Quantified Difference | Anticipated CB2/CB1 selectivity ratio >100-fold versus non-selective classical ligands (ratio 1–10 fold) |
| Conditions | Radioligand displacement assay using [³H]CP-55,940 on human recombinant CB1 and CB2 receptors expressed in CHO cell membranes (Stern 2006 conditions) |
Why This Matters
High CB2/CB1 selectivity is essential for avoiding CB1-mediated psychoactive effects in preclinical in vivo models, directly affecting the compound's suitability as a research tool for peripheral CB2 pharmacology.
- [1] Stern, E.; Muccioli, G. G.; Millet, R.; Goossens, J. F.; Poupaert, J. H.; Lambert, D. M.; Depreux, P.; Hénichart, J. P. Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. J. Med. Chem. 2006, 49 (1), 70–79. View Source
